5-Amino-3-(3-methyl-2-furyl)isoxazole
Description
Significance of Isoxazole (B147169) Scaffolds in Organic Synthesis and Chemical Biology
Isoxazoles are five-membered aromatic heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This structural motif is not merely a chemical curiosity but a "privileged scaffold" in drug discovery, frequently found in commercially available drugs and molecules with profound biological activity. rsc.orgrsc.orgresearchgate.net The isoxazole ring is a versatile building block due to its relative stability, unique electronic properties, and the multiple sites it offers for functionalization. researchgate.netbohrium.com
The significance of the isoxazole scaffold is underscored by its presence in a wide range of therapeutic agents. nih.govbohrium.com These compounds exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. nih.govrsc.orgresearchgate.net The isoxazole ring can engage in various non-covalent interactions with biological targets, and its incorporation into a molecule can enhance pharmacokinetic properties. bohrium.com The development of numerous synthetic strategies has made a wide array of isoxazole derivatives accessible for screening and development, solidifying their role in modern pharmaceutical research. nih.govrsc.orgrsc.org
Below is an interactive data table showcasing prominent examples of drugs that feature the isoxazole core, highlighting their therapeutic applications.
| Drug Name | Therapeutic Class | Key Structural Feature |
| Valdecoxib | Anti-inflammatory | A selective COX-2 inhibitor with a substituted isoxazole ring. ijpca.org |
| Leflunomide | Immunosuppressant | An isoxazole derivative used in the treatment of rheumatoid arthritis. ijpca.orgijpca.orgnih.gov |
| Sulfamethoxazole | Antibiotic | A sulfonamide antibiotic containing a 3-amino-5-methylisoxazole (B124983) core. rsc.orgsigmaaldrich.com |
| Micafungin | Antifungal | An echinocandin antifungal agent where an isoxazole is part of a side chain. ijpca.orgnih.gov |
| Parecoxib | Analgesic | A selective COX-2 inhibitor and a prodrug of Valdecoxib. rsc.orgnih.gov |
This table illustrates the diverse therapeutic roles of isoxazole-containing compounds.
Overview of Furan-Substituted Heterocycles
Furan (B31954) is a five-membered aromatic heterocycle containing a single oxygen atom. derpharmachemica.comderpharmachemica.com Like isoxazoles, furans are key building blocks in medicinal chemistry and are found in numerous natural products and synthetic compounds with significant biological activity. derpharmachemica.comnih.govresearchgate.net The furan ring system is electron-rich, which makes it reactive towards electrophiles and able to participate in various chemical transformations and biological interactions. derpharmachemica.comijabbr.com
Furan derivatives have demonstrated a wide array of medicinal applications, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.com The inclusion of a furan moiety in a larger molecule can influence its conformation, stability, and ability to bind to biological targets. ijabbr.com The versatility of furan chemistry allows for the synthesis of a diverse library of substituted compounds, making it an attractive scaffold for drug discovery programs. nih.govresearchgate.net The first furan derivative, 2-furoic acid, was described in 1780, and furfural (B47365) was isolated in 1832, indicating the long history of this heterocyclic system in organic chemistry. derpharmachemica.comderpharmachemica.comutripoli.edu.ly
Rationale for Researching 5-Amino-3-(3-methyl-2-furyl)isoxazole
The rationale for synthesizing and investigating this compound stems from a well-established strategy in medicinal chemistry: molecular hybridization. This approach involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. The goal is to create a new chemical entity with potentially enhanced activity, improved selectivity, or a novel mechanism of action compared to the individual components. researchgate.net
In this specific case, the molecule combines:
The 5-Aminoisoxazole moiety: The isoxazole ring is a proven pharmacophore with a wide range of biological activities. nih.govijpca.org The amino group at the 5-position is a key feature in many bioactive isoxazoles and provides a convenient point for further chemical modification or interaction with biological targets. nih.govresearchgate.net
The 3-methyl-2-furyl moiety: The furan ring is another important scaffold in medicinal chemistry, known to be a component of many therapeutic agents. researchgate.netutripoli.edu.ly
By linking the furan ring to the C3 position of the isoxazole, researchers aim to explore the synergistic effects of these two heterocyclic systems. The resulting hybrid compound, this compound, could exhibit unique biological properties that are not present in simpler furan or isoxazole derivatives alone. The investigation of such hybrid molecules is a logical and promising avenue in the quest for new therapeutic agents. researchgate.net
Historical Context of Aminoisoxazole Chemistry
The chemistry of amino-substituted isoxazoles has a significant history, particularly due to their role as crucial synthetic intermediates. google.com One of the most notable historical applications is in the synthesis of sulfisoxazole, a well-known sulfa drug. The precursor for this drug is 5-amino-3,4-dimethylisoxazole, highlighting the importance of the aminoisoxazole core in the development of pharmaceuticals. google.com
The synthesis of aminoisoxazoles has been an area of active research for decades. Early methods often involved the reaction of various precursors with hydroxylamine (B1172632) or its salts. nih.govgoogle.com For instance, the reaction of β-ketonitriles with hydroxylamine is a common route to produce 5-aminoisoxazoles. nih.gov Over the years, more advanced and efficient synthetic methods have been developed, including multicomponent reactions and cycloaddition strategies, to access a wide variety of substituted aminoisoxazoles. nih.govresearchgate.netresearchgate.net The isosteric relationship between 2-aminooxazoles and the more widely studied 2-aminothiazoles has also driven research, as chemists explore the effects of replacing sulfur with oxygen in these privileged structures. nih.govresearchgate.net This continuous development of synthetic methodologies has ensured that aminoisoxazoles remain readily accessible and highly relevant building blocks for medicinal chemistry research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(3-methylfuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-11-8(5)6-4-7(9)12-10-6/h2-4H,9H2,1H3 |
InChI Key |
HFHZBUGRSOSHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NOC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 3 3 Methyl 2 Furyl Isoxazole and Its Analogues
Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation
The formation of the isoxazole ring can be broadly categorized into several key strategies, with two major routes being the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone. researchgate.net These classical methods have been refined over decades and are now complemented by contemporary approaches that offer greater efficiency and versatility.
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely used method for constructing the isoxazole ring. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne to yield an isoxazole, or an alkene to produce an isoxazoline. researchgate.netresearchgate.netnih.gov The nitrile oxides are reactive intermediates and are almost always generated in situ from precursors like aldoximes or hydroximoyl chlorides. rsc.orgedu.krdnih.gov
Key features of this method include:
Versatility: A wide range of substituted alkynes and nitrile oxides can be used, allowing for diverse substitution patterns on the resulting isoxazole ring.
Regioselectivity: The reaction of nitrile oxides with terminal alkynes is often highly regioselective, leading predominantly to the formation of 3,5-disubstituted isoxazoles. nih.govedu.krd
Reaction Conditions: These reactions can be performed under thermal conditions or with catalysis. researchgate.net Copper(I)-catalyzed versions, for instance, allow for rapid synthesis at room temperature. nih.gov
| Precursor | Reagent/Condition | Description | Reference |
|---|---|---|---|
| Aldoximes | Oxidizing agents (e.g., sodium hypochlorite, chloramine-T) | A common and straightforward method involving the oxidation of an aldoxime to the corresponding nitrile oxide. | rsc.org |
| Hydroximoyl Chlorides | Base (e.g., triethylamine) | Dehydrochlorination of hydroximoyl chlorides with a non-nucleophilic base is a reliable way to generate nitrile oxides for cycloaddition. | nih.govrsc.org |
| Primary Nitroalkanes | Dehydrating agent (e.g., phenyl isocyanate) | Nitrile oxides can be formed via the dehydration of primary nitro compounds. | nih.gov |
The reaction of hydroxylamine (or its hydrochloride salt) with a 1,3-dicarbonyl compound or its synthetic equivalent is a foundational method for isoxazole synthesis. researchgate.net This approach involves a cyclocondensation mechanism where the hydroxylamine reacts with both carbonyl groups of the 1,3-dicarbonyl substrate to form the heterocyclic ring. rsc.org
This strategy can be applied to various substrates:
1,3-Diketones: The reaction with hydroxylamine is a direct route to 3,5-disubstituted isoxazoles. nanobioletters.com
β-Ketoesters: Depending on the reaction conditions (particularly pH), the condensation can yield isomeric products, a reaction known as the Claisen Isoxazole Synthesis. youtube.com
α,β-Unsaturated Ketones (Chalcones): These compounds react with hydroxylamine to form isoxazolines, which can then be oxidized to isoxazoles. researchgate.net
The regiochemical outcome of the cyclization can sometimes be controlled by the reaction conditions, making it a versatile, albeit sometimes complex, method. nih.gov
Multi-component reactions (MCRs) have gained prominence as they allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. scielo.brresearchgate.net Several MCRs have been developed for the synthesis of isoxazole derivatives, often under environmentally friendly conditions. nih.govsemnan.ac.irresearchgate.net
A typical example is the one-pot synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones from the reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.net These reactions can be catalyzed by various agents, including acidic ionic liquids or agro-waste-based catalysts, and often proceed with high yields and simple workup procedures. scielo.brnih.gov The use of MCRs aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov
Regioselective Synthesis of 5-Aminoisoxazoles
Achieving regioselectivity is paramount when synthesizing specifically substituted isoxazoles like 5-aminoisoxazoles. The goal is to control the cyclization process to ensure the amino group is positioned exclusively at the C5 position of the ring. Several reliable strategies have been established to achieve this outcome.
One of the most effective methods is the cyclization of β-ketonitriles with hydroxylamine. nih.govdoi.org In this reaction, the nitrile group acts as a precursor to the C5-amino group, directing the cyclization in a highly regioselective manner to afford the desired 5-aminoisoxazole. doi.org
Another powerful and highly regioselective method is the 1,3-dipolar cycloaddition of nitrile oxides to α-cyanoenamines . mdpi.com This approach yields 5-aminoisoxazoles as the sole regioisomeric product. mdpi.comresearchgate.net The α-cyanoenamines effectively act as synthetic equivalents of aminoacetylenes in this context. mdpi.com
Other reported routes to 5-aminoisoxazoles include the condensation of α-cyanoketones with hydroxylamine hydrochloride and the reaction of α-chloro oximes with lithiated nitriles. nih.gov
| Method | Key Substrates | Key Reagent | Outcome | Reference |
|---|---|---|---|---|
| Cyclocondensation | β-Ketonitriles | Hydroxylamine | Forms the 5-aminoisoxazole ring directly and regioselectively. | doi.org |
| 1,3-Dipolar Cycloaddition | α-Cyanoenamines | Nitrile Oxides (in situ) | Highly regioselective cycloaddition leading to a single 5-amino regioisomer. | mdpi.com |
| Cyclocondensation | α-Cyanoketones | Hydroxylamine Hydrochloride | Condensation reaction that results in the formation of 5-aminoisoxazoles. | nih.gov |
Strategies for Introducing the Furan (B31954) Moiety at Position 3
To synthesize the specific target, 5-Amino-3-(3-methyl-2-furyl)isoxazole, the furan moiety must be incorporated at the C3 position. This is typically achieved by using a starting material that already contains the required furan ring.
Using a Furan-Substituted Precursor: The most direct approach involves starting with a furan derivative that can be elaborated into the isoxazole ring. For instance, a 3-methyl-2-furyl substituted β-ketonitrile could be subjected to cyclization with hydroxylamine. This would build the 5-aminoisoxazole ring while the furan substituent is already in the correct C3 position. Similarly, in a cycloaddition approach, a nitrile oxide derived from a 3-methyl-2-furaldehyde oxime could be reacted with a suitable dipolarophile to install the furan at C3. researchgate.net
Van Leusen Reaction: The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), has been employed to synthesize oxazole (B20620) derivatives from 2-formyl substituted furan compounds. mdpi.com Analogous strategies can be adapted for isoxazole synthesis, where a furan aldehyde serves as the foundational block for the C3-substituent. researchgate.net
Advanced Synthetic Innovations and Green Chemistry Aspects
Modern organic synthesis places a strong emphasis on developing environmentally benign and sustainable methods. The synthesis of isoxazoles has benefited significantly from such innovations, which often lead to higher yields, shorter reaction times, and reduced waste. nih.govrsc.orgmdpi.com
Ultrasonic Irradiation (Sonochemistry): The use of ultrasound has emerged as an eco-friendly alternative to traditional heating. mdpi.compreprints.org Sonochemical methods can accelerate reaction kinetics, improve yields, and reduce energy consumption in various isoxazole syntheses, including multi-component reactions and cyclizations. nih.govmdpi.com This technique often allows for the use of greener solvents like water and can minimize the formation of byproducts. mdpi.compreprints.org
Microwave-Assisted Synthesis: Microwave irradiation is another non-conventional energy source that dramatically enhances reaction rates. nih.gov It provides rapid and uniform heating, leading to high selectivity and improved yields compared to conventional methods. nih.gov
Green Solvents and Catalysts: There is a significant trend towards replacing hazardous organic solvents. mdpi.compreprints.org Reactions are increasingly performed in water, ionic liquids, or deep eutectic solvents like glycerol. nih.govsemnan.ac.irnih.govscilit.com Furthermore, the development of recyclable or biodegradable catalysts, such as those derived from agro-waste, contributes to the sustainability of these synthetic protocols. nih.gov
Solvent-Free Conditions: Mechanochemistry, using techniques like ball-milling, allows reactions to be performed in the absence of any solvent. nih.govrsc.org This approach has been successfully applied to the 1,3-dipolar cycloaddition for synthesizing 3,5-isoxazoles, offering a highly efficient and environmentally friendly process. nih.govrsc.org
These advanced methods represent a paradigm shift in heterocyclic synthesis, aligning the production of valuable chemical compounds with the principles of sustainable chemistry. mdpi.com
Catalytic Methods (e.g., Metal-catalyzed, Organocatalysis)
Catalytic approaches offer elegant and efficient pathways to 5-aminoisoxazoles, often providing high yields and selectivity under mild conditions. Both metal-based catalysts and organocatalysts have been successfully employed in the synthesis of the isoxazole core and its derivatives.
A sustainable and modular synthesis of densely functionalized 5-aminooxazoles, analogues of 5-aminoisoxazoles, has been achieved through calcium catalysis. rsc.orgnih.gov This method involves the reaction of an N-acyl-N,O-acetal with an isocyanide in the presence of a calcium catalyst, such as Ca(NTf₂)₂. nih.gov The reaction proceeds rapidly, often completing in under 30 minutes, and demonstrates tolerance to a wide array of functional groups, producing environmentally benign alcoholic by-products. nih.gov
Table 1: Calcium-Catalyzed Synthesis of 5-Aminooxazoles nih.gov
| Entry | N-Acyl-N,O-acetal | Isocyanide | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) |
|---|
Note: This table represents a general procedure for the synthesis of 5-aminooxazoles, which are structural analogues of 5-aminoisoxazoles.
Organocatalysis has also emerged as a powerful tool. For instance, an enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines has been realized using a chiral phosphoric acid as the catalyst. rsc.org This reaction furnishes novel 3-isoxazole 3-amino-oxindoles in good yields (up to 99%) and with moderate to good enantioselectivities. rsc.org
Furthermore, metal-free approaches are of high interest. A practical, multigram synthesis of aminoisoxazoles has been developed based on a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with enamines. rsc.org This method avoids the use of metal catalysts and is scalable, providing valuable building blocks for drug discovery. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence as a technique for accelerating reaction rates and improving yields. This technology has been effectively applied to the synthesis of isoxazole derivatives.
The synthesis of Schiff bases derived from 3-amino-5-methyl isoxazole with various substituted salicylaldehydes has been significantly expedited using microwave irradiation. researchgate.net Compared to conventional heating methods that require several hours of reflux, microwave-assisted synthesis reduces the reaction time to as little as 30 seconds, with a notable increase in product yields from 70-81% to 90-95%. researchgate.net This rapid and efficient method also minimizes the use of organic solvents. researchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazole Schiff Bases researchgate.net
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional | ≥ 3 hours | 70-81 |
Similarly, the synthesis of various isoxazole derivatives from chalcones and hydroxylamine hydrochloride can be efficiently carried out under microwave irradiation, enhancing the reaction rate and leading to higher product yields compared to conventional methods. abap.co.in However, it is important to note that the stability of the target compound under microwave conditions should be considered, as one study observed decreased stability of 5-amino-3-methyl-isoxazole-4-carboxylic acid during microwave irradiation due to heat generation. nih.gov
Solvent-Free and Aqueous Medium Approaches
In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of hazardous organic solvents are highly desirable. The synthesis of isoxazoles has been successfully adapted to solvent-free and aqueous conditions.
A clean and efficient synthesis of 5-arylisoxazole derivatives has been reported in aqueous media without the need for a catalyst. mdpi.com This method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, offering advantages such as simple work-up, mild reaction conditions, and high yields. mdpi.com The synthesis of 3,4,5-trisubstituted isoxazoles has also been achieved in an aqueous medium via a [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds under mild basic conditions at room temperature. beilstein-journals.org
Furthermore, a direct method for the synthesis of 5-aminoisoxazoles has been developed through the reaction of thiocarbamoylcyanoacetates with hydroxylamine in aqueous ethanol (B145695) under reflux conditions. researchgate.net This approach provides a synthetically useful route to 5-aminoisoxazoles in good yields. researchgate.net
Solvent-free conditions have also been explored for the synthesis of isoxazoles, further enhancing the environmental friendliness of the process.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule, this compound, suggests that the isoxazole ring can be constructed through a [3+2] cycloaddition reaction, a common and efficient method for forming this heterocycle.
The primary disconnection is across the isoxazole ring, specifically breaking the O1-C5 and C3-C4 bonds. This leads to two key synthons: a nitrile oxide derived from the 3-(3-methyl-2-furyl) substituent and an enamine or a related synthon that provides the 5-amino group.
Scheme 1: Retrosynthetic Analysis
Target Molecule: this compound
Disconnection: [3+2] Cycloaddition
Precursors:
3-Methyl-2-furonitrile oxide: This can be generated in situ from the corresponding aldoxime, 3-methyl-2-furaldoxime, through oxidation or from a hydroximoyl halide by elimination of HX.
An enamine or a synthetic equivalent: A simple enamine, such as aminoacetonitrile (B1212223) or a derivative, can serve as the two-carbon component. The 1,3-dipolar cycloaddition of the nitrile oxide to the enamine would regioselectively yield the desired 5-aminoisoxazole. nih.gov
This retrosynthetic approach is supported by literature precedents where the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines or other suitable dipolarophiles provides a regioselective route to 5-aminoisoxazoles. nih.gov The choice of starting materials allows for modularity in the synthesis, enabling the preparation of a variety of analogues by simply changing the nitrile oxide or the enamine component.
Advanced Spectroscopic and Analytical Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of 5-Amino-3-(3-methyl-2-furyl)isoxazole, specific chemical shifts (δ) and coupling patterns are expected for each proton.
The protons of the amino (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The furan (B31954) ring protons are expected to show characteristic signals. Specifically, the proton at the 5-position of the furan ring would likely appear as a doublet, coupled to the proton at the 4-position. Similarly, the proton at the 4-position would also be a doublet. The methyl group (-CH₃) attached to the furan ring would present as a sharp singlet. The isoxazole (B147169) ring possesses a single proton, which would also appear as a distinct singlet in the spectrum.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -NH₂ (Amino) | Broad singlet | s |
| -CH (Isoxazole ring) | Singlet | s |
| -CH (Furan H-5) | Doublet | d |
| -CH (Furan H-4) | Doublet | d |
| -CH₃ (Methyl) | Singlet | s |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The isoxazole ring carbons (C-3, C-4, and C-5) and the furan ring carbons (C-2', C-3', C-4', and C-5') are expected to resonate in the aromatic/heteroaromatic region of the spectrum. The carbon atom of the methyl group will appear at a much higher field (lower ppm value). The specific assignments are confirmed by advanced techniques like HSQC and HMBC.
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| C-5 (Isoxazole) | 165-175 |
| C-3 (Isoxazole) | 155-165 |
| C-2' (Furan) | 145-155 |
| C-5' (Furan) | 135-145 |
| C-4' (Furan) | 110-120 |
| C-3' (Furan) | 105-115 |
| C-4 (Isoxazole) | 90-100 |
| -CH₃ (Methyl) | 10-20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the furan ring protons at positions 4 and 5, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signal for the isoxazole proton can be directly linked to the C-4 carbon of the isoxazole ring.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity involving quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the methyl protons to the C-3' and C-2' carbons of the furan ring, as well as to the C-3 carbon of the isoxazole ring, thereby confirming the connection between the two heterocyclic rings.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct peaks in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching from the furan and isoxazole rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings would produce signals in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the furan and isoxazole rings would likely appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (Amino) | N-H Stretch | 3300-3500 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| -CH₃ (Methyl) | C-H Stretch | 2850-2960 |
| C=N / C=C (Rings) | Stretch | 1500-1650 |
| -NH₂ (Amino) | N-H Bend | 1550-1650 |
| C-O-C (Rings) | Stretch | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
For this compound (C₈H₉N₃O₂), the calculated molecular weight is approximately 179.18 g/mol . A high-resolution mass spectrum would confirm this exact mass. The fragmentation pattern would likely involve the cleavage of the bonds linking the furan and isoxazole rings, as well as fragmentation of the rings themselves.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In positive ion mode ESI-MS, this compound would be expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 180.19). This technique is essential for confirming the molecular formula of the synthesized compound. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and gain further structural information.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the molecular structure of "this compound" by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's specific arrangement of atoms.
The fragmentation of protonated amino-isoxazole derivatives often involves characteristic losses of small neutral molecules and cleavage of the heterocyclic rings. For "this compound," the initial protonation is likely to occur at the amino group or one of the nitrogen or oxygen atoms in the heterocyclic rings.
Key fragmentation pathways anticipated for this compound include:
Cleavage of the Isoxazole Ring: The N-O bond of the isoxazole ring is inherently weak and susceptible to cleavage upon collisional activation. This can lead to a variety of ring-opened fragments.
Loss of Small Molecules: Common neutral losses from the parent ion would include carbon monoxide (CO), ammonia (B1221849) (NH₃), and potentially cleavage of the furan moiety.
Fragmentation of the Furan Ring: The substituted furan ring can undergo its own characteristic fragmentation, including the loss of a methyl radical (•CH₃) or CO.
By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's connectivity can be constructed, thus confirming the proposed structure. The fragmentation of peptides containing 5-amino-3-methyl-isoxazole-4-carboxylic acid has shown characteristic ions corresponding to the protonated isoxazole moiety itself, supporting the idea that this core structure remains intact as a detectable fragment. semanticscholar.org
Table 1: Predicted MS/MS Fragmentation Data for [C₈H₈N₂O₂+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 177.06 | 160.05 | NH₃ | 3-(3-methyl-2-furyl)isoxazol-5-ol |
| 177.06 | 149.05 | CO | Ion derived from isoxazole ring cleavage |
| 177.06 | 134.04 | CO + NH₃ | Fragment from subsequent losses |
| 177.06 | 94.04 | C₃H₂NO₂ | 3-methyl-2-furyl cation |
Note: This data is predictive and based on common fragmentation patterns of related heterocyclic compounds. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific compound "this compound" is not publicly available, analysis of closely related structures, such as 5-amino-3-(4-methoxyphenyl)isoxazole, provides valuable insights into the expected solid-state conformation. iucr.org
The crystal structure would be expected to show a nearly planar arrangement of the isoxazole and furan rings. The dihedral angle between the isoxazole ring and the substituent at the 3-position is a key parameter. In similar structures like 5-amino-3-(4-methoxyphenyl)isoxazole, the dihedral angle between the isoxazole and phenyl rings is relatively small, suggesting a high degree of planarity. iucr.orgiucr.org
Intermolecular hydrogen bonding is a critical feature in the crystal packing of amino-substituted heterocycles. The amino group of "this compound" would likely act as a hydrogen bond donor, forming interactions with the nitrogen or oxygen atoms of adjacent molecules. For instance, in the crystal of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked by N—H···N hydrogen bonds, forming chains within the crystal lattice. iucr.org These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.
Table 2: Representative Crystallographic Data for an Analogous 5-Aminoisoxazole Derivative
| Parameter | Value | Reference Compound |
| Crystal System | Orthorhombic | 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide nih.gov |
| Space Group | Pna2₁ | 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide nih.gov |
| a (Å) | 23.293 (7) | 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide nih.gov |
| b (Å) | 10.276 (3) | 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide nih.gov |
| c (Å) | 7.971 (1) | 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide nih.gov |
| Dihedral Angle (Isoxazole/Aryl) | 7.30 (13)° | 5-amino-3-(4-methoxyphenyl)isoxazole iucr.orgiucr.org |
| N-O Bond Length (Å) | 1.434 (4) | 5-amino-3-(4-methoxyphenyl)isoxazole iucr.org |
| C-N (amino) Bond Length (Å) | 1.353 (2) | 5-amino-3-(4-methoxyphenyl)isoxazole iucr.org |
Note: Data is based on published crystal structures of closely related compounds and serves as an illustrative example.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by "this compound" would correspond to the promotion of electrons from a lower energy molecular orbital to a higher energy one. The conjugated system formed by the furan and isoxazole rings, along with the amino group, is expected to give rise to characteristic absorption bands.
The primary electronic transitions observed in such aromatic and heteroaromatic systems are typically π → π* transitions. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) compared to the unsubstituted isoxazole-furan scaffold, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
Theoretical studies on isoxazole derivatives suggest that their UV/Visible absorption spectra can be analyzed to understand their electronic properties. researchgate.net The solvent environment can also influence the position and intensity of the absorption bands. In different solvents, the maximum absorption wavelength of related pyrazoly 1,3,4-oxadiazole (B1194373) derivatives did not change significantly, but the emission wavelength was red-shifted with increasing solvent polarity. nih.gov For "this compound," similar solvatochromic effects might be observed, providing information about the nature of the electronic transitions and the difference in polarity between the ground and excited states.
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λₘₐₓ Range (nm) | Transition Type | Expected Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
| Hexane | 250 - 280 | π → π | 10,000 - 20,000 |
| Ethanol (B145695) | 260 - 290 | π → π | 12,000 - 22,000 |
| Acetonitrile | 255 - 285 | π → π* | 11,000 - 21,000 |
Note: This data is hypothetical and based on the typical absorption characteristics of substituted aromatic and heteroaromatic compounds. The actual values would need to be determined experimentally.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the atomic level. For heterocyclic systems like isoxazoles, methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to elucidate their behavior.
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.govsemanticscholar.org For isoxazole (B147169) derivatives, DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govptfarm.pl The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is one of the most popular and extensively used functionals for these types of calculations, often yielding results that are in good agreement with experimental data. semanticscholar.orgptfarm.plresearchgate.net
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide more accurate descriptions of electron correlation effects. researchgate.net For isoxazole and furan (B31954) systems, ab initio calculations can be used to refine geometries obtained from DFT or to investigate phenomena where electron correlation is particularly important, such as hydrogen bonding and other non-covalent interactions. researchgate.net For instance, adduct formation and hydrogen bonding involving isoxazole and furan have been analyzed using both DFT and ab initio methods to provide a more complete theoretical picture. researchgate.net
The choice of basis set is a critical parameter in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For organic molecules containing nitrogen, oxygen, and carbon, Pople-style basis sets are commonly used. semanticscholar.orgptfarm.plresearchgate.net
Studies on isoxazole derivatives frequently employ basis sets such as 6-31G(d,p) or its variations. semanticscholar.orgresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic rings and functional groups. For example, geometry optimization of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives has been carried out using the B3LYP functional with the 6-31g* basis set. ptfarm.pl For more precise calculations of electronic properties or intermolecular interactions, larger basis sets incorporating diffuse functions, such as 6-31+G or 6-311++G(d,p), may be utilized. researchgate.net The selection of a specific basis set represents a trade-off between the desired accuracy and the available computational resources.
| Method | Functional/Level of Theory | Common Basis Sets | Typical Applications |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, CAM-B3LYP, WB97XD | 6-31G(d,p), 6-311++G(d,p) | Geometry Optimization, HOMO-LUMO Analysis, Electronic Properties |
| Ab Initio | MP2 (Møller-Plesset) | 6-31G(d,p), 6-31+G | High-accuracy Energy Calculations, Intermolecular Interactions |
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analyses based on MOs, such as Frontier Molecular Orbital theory and Natural Bond Orbital analysis, are standard outputs of quantum chemical calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net In computational studies of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives, the HOMO-LUMO energy gap was calculated to understand the electronic transitions and stability of the molecules. ijpcbs.com For 5-Amino-3-(3-methyl-2-furyl)isoxazole, the HOMO is expected to be localized primarily on the electron-rich furan ring and the amino group, while the LUMO would likely be distributed over the electron-accepting isoxazole ring.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -8.898 | Electron-donating capability |
| ELUMO | -1.284 | Electron-accepting capability |
| Energy Gap (ΔE) | 7.614 | Chemical reactivity and stability |
For a molecule like this compound, NBO analysis would be expected to reveal significant delocalization of electron density. Key interactions would likely include the delocalization of the lone pair electrons from the amino group (nN) and the furan oxygen (nO) into the π* antibonding orbitals of the isoxazole ring. These n → π* interactions contribute to the stabilization of the molecule. The analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization. In studies of isoxazole derivatives, NBO analysis has been performed to understand the nature of bonding and donor-acceptor interactions within the molecules. researchgate.net
| Donor NBO | Acceptor NBO | Interaction Type | Expected Significance |
|---|---|---|---|
| LP (N) of Amino Group | π* (C=C/C=N of Isoxazole) | n → π | High; contributes to charge delocalization and stability. |
| LP (O) of Furan Ring | π (C=C of Isoxazole) | n → π | Moderate; conjugation between the two rings. |
| π (C=C of Furan) | π (C=C of Isoxazole) | π → π* | High; indicates strong electronic communication between the rings. |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. Key insights are derived from Molecular Electrostatic Potential (MEP) mapping and the calculation of global reactivity descriptors.
The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show regions of negative electrostatic potential (typically colored red and yellow) concentrated around the electronegative atoms: the isoxazole ring's nitrogen and oxygen, the furan ring's oxygen, and the nitrogen of the amino group. These sites represent the most likely points for electrophilic attack and hydrogen bond acceptance. Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms of the amino group, indicating these are the primary sites for nucleophilic attack and hydrogen bond donation.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. DFT studies on structurally related isoxazole derivatives provide a basis for estimating these values. researchgate.netresearchgate.net
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity. For isoxazole derivatives, this gap can vary, with more reactive compounds exhibiting smaller energy gaps. researchgate.net
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron configuration. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.
Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the molecule's tendency to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
Computational analyses on various substituted isoxazoles have been performed to calculate these parameters and correlate them with observed biological activities. researchgate.netasianpubs.orgnih.gov
Table 1: Representative Global Reactivity Descriptors for Substituted Isoxazole Analogs Data is illustrative and based on DFT calculations for various isoxazole derivatives.
| Descriptor | Symbol | Typical Calculated Value Range (eV) | Significance |
| HOMO Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |
| Energy Gap | ΔE | 3.5 to 5.2 | Chemical reactivity and stability researchgate.net |
| Chemical Hardness | η | 1.75 to 2.6 | Resistance to deformation |
| Electronegativity | χ | 3.5 to 4.5 | Electron-attracting tendency |
| Electrophilicity Index | ω | 2.3 to 4.5 | Propensity to act as an electrophile |
Conformational Analysis and Tautomerism Studies
The structural properties of this compound are influenced by its conformational flexibility and the potential for tautomerism.
Tautomerism: The 5-aminoisoxazole moiety can theoretically exist in two tautomeric forms: the amino form (5-amino) and the imino form (5(4H)-imino). Computational and spectroscopic studies on related 5-amino heterocyclic systems, such as 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one, have established that the amino tautomer is generally the more stable and predominant form. rsc.org This preference is attributed to the preservation of aromaticity within the isoxazole ring in the amino form.
Conformational Analysis: The main source of conformational isomerism in this compound arises from the rotation around the C3-C2' single bond connecting the isoxazole and furan rings. This rotation defines the dihedral angle between the planes of the two heterocyclic rings. Studies on similar bi-heterocyclic compounds suggest a preference for planar or near-planar conformations, which maximizes π-electron delocalization between the rings. researchgate.net However, the presence of the methyl group at the 3-position of the furan ring may introduce steric hindrance, potentially leading to a twisted, non-planar lowest-energy conformation. scispace.com Detailed conformational analysis would involve mapping the potential energy surface as a function of this dihedral angle to identify the global and local energy minima, providing insight into the molecule's preferred three-dimensional shape in different environments. researchgate.net
Intermolecular Interactions and Hydrogen Bonding with Furan and Isoxazole Systems
The potential for forming non-covalent interactions, particularly hydrogen bonds, is a defining feature of this compound and is crucial for its solid-state structure and interactions with biological macromolecules. The molecule possesses both hydrogen bond donors and multiple acceptor sites.
Hydrogen Bond Donors: The primary hydrogen bond donor is the amino (-NH₂) group at the C5 position of the isoxazole ring. Its two hydrogen atoms can participate in strong hydrogen bonds.
Hydrogen Bond Acceptors: There are several potential hydrogen bond acceptor sites. These include the nitrogen atom of the isoxazole ring, the oxygen atom within the isoxazole ring, and the oxygen atom of the furan ring.
The interplay of these donor and acceptor sites allows for the formation of various intermolecular hydrogen bonding motifs, such as N-H···N and N-H···O. These interactions are fundamental in creating stable crystal lattice structures and are key to the molecular recognition processes involved in ligand-receptor binding. Computational studies on furan and isoxazole systems interacting with water have analyzed the energetics and geometry of such hydrogen bonds, confirming the roles of the ring heteroatoms as effective acceptors.
Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound
| Site | Type | Atom(s) |
| Amino Group | Donor | Hydrogens on the C5-NH₂ group |
| Isoxazole Nitrogen | Acceptor | N2 atom of the isoxazole ring |
| Isoxazole Oxygen | Acceptor | O1 atom of the isoxazole ring |
| Furan Oxygen | Acceptor | Oxygen atom of the furan ring |
Molecular Dynamics Simulations (If Applicable to Derivatives)
While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this computational technique is widely applied to isoxazole derivatives to investigate their dynamic behavior and interactions. nih.govresearchgate.net MD simulations provide a temporal dimension to the static pictures offered by quantum mechanics, allowing researchers to observe how these molecules behave over time in a simulated physiological environment.
MD simulations are particularly valuable for studying derivatives of the title compound in the context of drug design. mdpi.com For instance, if a derivative is designed to inhibit an enzyme or bind to a receptor, MD simulations can be used to:
Assess the stability of the ligand-protein complex over time.
Analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) that maintain the binding.
Observe conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, which provides a quantitative estimate of the binding affinity.
Studies on other isoxazole-based compounds have successfully used MD simulations to rationalize their biological activity, such as their role as modulators of AMPA receptors, by simulating their complex with the receptor's ligand-binding domain. mdpi.com This approach allows for a detailed understanding of the dynamic interactions that govern the compound's function, providing critical insights that can guide the design of more potent and selective derivatives.
Chemical Reactivity and Transformational Pathways
Reactions Involving the 5-Amino Group
The 5-amino group imparts significant nucleophilic character to the isoxazole (B147169) ring system. This functionality is a primary site for a variety of chemical transformations, including additions to electrophiles and condensation reactions with carbonyl compounds. The reactivity of this group is fundamental to the derivatization and further functionalization of the parent molecule.
The lone pair of electrons on the nitrogen atom of the 5-amino group allows it to act as a potent nucleophile. This enables it to participate in addition reactions with a range of electrophilic partners. For instance, 5-aminoisoxazoles can engage in enantioselective dearomative [3+2] annulation reactions with quinone monoimines when catalyzed by a chiral phosphoric acid, demonstrating the nucleophilic potential of the system rsc.org. While not a simple addition, this reactivity underscores the amino group's ability to initiate complex transformations.
In a related context, the nitrogen of the amino group can react with α-diazocarbonyl compounds. Depending on the conditions, this can lead to N-H insertion products, a formal nucleophilic attack on the carbene intermediate generated from the diazo compound nih.gov.
The 5-amino group readily undergoes acylation reactions with acid chlorides or anhydrides to form the corresponding amides. This classic transformation is a common strategy for modifying the properties of aminoisoxazoles. Similarly, the amino group can condense with aldehydes and ketones to form imines (Schiff bases), a reversible reaction that is typically catalyzed by acid.
A study on 5-aminoisoxazoles demonstrated their reaction with α-diazocarbonyl compounds under thermal conditions to selectively yield N-isoxazole amides via a Wolff rearrangement pathway, showcasing a sophisticated method of amide formation nih.gov.
Table 1: Representative Reactions of the 5-Amino Group
| Reaction Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| N-H Insertion | α-Diazocarbonyl, Rh₂(Oct)₄ | α-Amino acid derivatives | nih.gov |
| Amidation (via Wolff Rearrangement) | α-Diazocarbonyl, Thermal | N-Isoxazole amides | nih.gov |
Reactions of the Furan (B31954) Moiety
The furan ring is an electron-rich aromatic heterocycle that is susceptible to electrophilic attack and oxidation. Its reactivity within the 5-Amino-3-(3-methyl-2-furyl)isoxazole molecule is influenced by the activating methyl group and the deactivating (by induction) isoxazole substituent.
Furan and its derivatives undergo a range of electrophilic substitution reactions, including nitration, halogenation, and acylation youtube.comyoutube.com. However, these reactions must be conducted under carefully controlled, mild conditions to avoid polymerization or ring-opening, to which the furan nucleus is prone, especially in the presence of strong acids uobaghdad.edu.iq.
Furthermore, the furan ring is subject to metabolic oxidation catalyzed by cytochrome P450 enzymes. This process can generate highly reactive electrophilic intermediates, such as epoxides or cis-enediones, which can subsequently react with cellular nucleophiles nih.gov. The substitution pattern on the furan ring determines the nature of the intermediate formed nih.gov.
Isoxazole Ring Opening and Rearrangement Mechanisms
A defining characteristic of the isoxazole ring is the inherent weakness of the N-O bond nih.govbiorxiv.orgwikipedia.org. This lability makes the ring susceptible to cleavage and rearrangement under various conditions, including thermal, photochemical, basic, or reductive treatment.
Base-promoted isoxazole ring opening is a known transformation pathway. For some 3-unsubstituted isoxazoles, this can proceed via deprotonation at the C3 position, leading to N-O bond scission researchgate.net. Other isoxazole systems can rearrange to form oxazoles under basic conditions, a process that may involve a Boulton–Katritzky rearrangement followed by a Neber-like rearrangement to an azirine intermediate rsc.org. Reductive methods, using reagents like iron, can also initiate ring-opening and rearrangement cascades to form other heterocyclic systems such as pyrroles or furans researchgate.net.
Photolysis is a particularly effective method for inducing transformations in the isoxazole ring. Upon UV irradiation, the weak N-O bond can cleave, leading to the formation of a high-energy azirine intermediate nih.govbiorxiv.orgwikipedia.org. This intermediate can then undergo electrocyclic ring closure to form a more stable oxazole (B20620) wikipedia.orgrsc.orgresearchgate.net. This photochemical transposition reaction has been developed into a synthetic methodology, particularly using continuous flow processes to convert a variety of isoxazoles into their oxazole counterparts nih.gov. The innate photoreactivity of the isoxazole core has also been harnessed for applications in photo-crosslinking and chemical proteomics nih.govbiorxiv.org.
Table 2: Conditions for Isoxazole Ring Transformations
| Transformation | Stimulus/Reagent | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Isomerization | UV light (Photo-induced) | Azirine | Oxazole | wikipedia.orgresearchgate.netnih.gov |
| Rearrangement | Base (e.g., Cs₂CO₃) | Azirine / Nitrile ylide | Oxazole | rsc.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Ring
The isoxazole ring can participate in aromatic substitution reactions, though its reactivity is lower than that of benzene. The outcome is highly dependent on the substituents present on the ring.
Electrophilic aromatic substitution on the isoxazole ring typically occurs at the C4 position, which is generally the most electron-rich carbon reddit.com. A powerful method for achieving substitution at this position is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Using electrophiles like iodine monochloride (ICl), 4-iodoisoxazoles can be synthesized, which then serve as versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions nih.govorganic-chemistry.orgacs.org.
Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is less common and generally requires the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. For example, 5-nitroisoxazoles can undergo SNAr reactions where the nitro group is displaced by various nucleophiles mdpi.com. In this compound, the presence of the electron-donating amino group at C5 would disfavor nucleophilic attack at that position.
Functional Group Interconversions
The 5-amino group is a key functional handle on the isoxazole ring of this compound, making it a versatile precursor for a variety of chemical transformations. The reactivity of this exocyclic amino group is influenced by the electronic properties of the isoxazole heterocycle. Research on analogous 5-aminoisoxazole systems has revealed several pathways for functional group interconversion, primarily involving reactions at the nitrogen atom. These transformations allow for the synthesis of diverse derivatives with modified properties and further synthetic potential.
Key interconversions include N-acylation, N-H insertion reactions, and participation in cyclization reactions to form fused heterocyclic systems. The choice of reagents and reaction conditions can selectively determine the outcome of these transformations. For instance, the reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds can be directed towards either Wolff rearrangement products or N-H insertion products by selecting thermal or catalytic conditions, respectively nih.gov.
Detailed research findings on the primary functional group interconversions are outlined below.
N-Acylation and N-H Insertion
The amino group of 5-aminoisoxazoles readily undergoes reactions with α-diazocarbonyl compounds. These reactions are highly chemoselective and can proceed via two distinct pathways depending on the conditions employed nih.gov.
N-Acylation via Wolff Rearrangement: Under thermal conditions, 5-aminoisoxazoles react with α-diazocarbonyl compounds to yield N-isoxazole amides as the exclusive products. This transformation occurs through a Wolff rearrangement of the diazo compound to form a ketene intermediate, which is then trapped by the 5-amino group.
N-H Insertion: In the presence of a rhodium catalyst, such as dirhodium tetraoctanoate (Rh₂(Oct)₄), the reaction pathway shifts to a direct N-H insertion. This catalytic process results in the formation of α-amino acid derivatives of N-isoxazoles nih.gov. Both reactions are noted for their mild conditions and broad substrate applicability.
Enamine Formation and Cyclization
The nucleophilic character of the amino group allows it to react with electrophilic reagents like activated enol ethers. For example, 3-amino-5-methylisoxazole (B124983) reacts with diethyl ethoxymethylenemalonate in refluxing xylene imist.ma. This reaction proceeds through an initial condensation to form an intermediate isoxazolyl enamine. This enamine can then undergo a subsequent intramolecular cyclization to yield a fused isoxazolo[2,3-a]pyrimidinone system imist.ma. This demonstrates a pathway where the simple amino group is converted into a more complex, fused heterocyclic structure.
Diazotization
While specific studies on the diazotization of this compound are not prevalent, the conversion of a heteroaromatic amine to a diazonium salt is a fundamental and expected functional group interconversion. In analogous heterocyclic systems like 5-aminoimidazoles and (1,2,5-oxadiazolyl)carboxamides, the amino group is readily converted into a diazonium salt or a diazo compound using reagents like sodium nitrite in acidic media beilstein-journals.orgresearchgate.net. These diazonium intermediates are highly valuable in synthesis, as they can be subsequently displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups), providing a gateway to a large family of substituted isoxazole derivatives.
The table below summarizes the key functional group interconversions applicable to the 5-amino group of the target compound, based on established reactivity for this class of heterocycles.
Interactive Table: Functional Group Interconversions of 5-Aminoisoxazoles
| Reaction Type | Reagents and Conditions | Resulting Product Type | Reference |
| N-Acylation | α-Diazocarbonyl compound, Thermal | N-Isoxazole Amide | nih.gov |
| N-H Insertion | α-Diazocarbonyl compound, Rh₂(Oct)₄ catalyst | α-Amino Acid Derivative | nih.gov |
| Enamine Formation | Diethyl ethoxymethylenemalonate, Refluxing xylene | Isoxazolyl Enamine | imist.ma |
| Annulation | Isoxazolyl enamine intermediate from above, Heat | Isoxazolo[2,3-a]pyrimidinone | imist.ma |
| Diazotization | Sodium nitrite (NaNO₂), Acid (e.g., HCl, HBF₄) | Isoxazolyl-5-diazonium Salt | beilstein-journals.orgresearchgate.net |
Structure Property and Structure Interaction Relationship Studies Non Clinical Focus
Influence of Substituents on Molecular Conformation and Electronic Structure
The 5-amino group significantly influences the electronic properties of the isoxazole (B147169) core. The nitrogen atom's lone pair of electrons can participate in resonance with the heterocyclic ring, a phenomenon known as a "push-pull" effect, particularly if an electron-withdrawing group is present elsewhere on the ring. researchgate.net The sum of bond angles around the amino nitrogen in similar structures is consistent with sp2 hybridization, indicating its involvement in this electron delocalization. researchgate.net This electronic push increases the electron density of the isoxazole ring and influences its reactivity and interaction potential.
The 3-(3-methyl-2-furyl) substituent introduces both steric and electronic effects. The furan (B31954) ring, an aromatic heterocycle, is linked to the isoxazole core, and the rotational freedom around the C-C bond connecting the two rings is a key determinant of the molecule's preferred conformation. Steric hindrance between the methyl group on the furan and the isoxazole ring can influence the dihedral angle between the two rings, forcing them into a non-coplanar arrangement. This conformation, in turn, affects the extent of π-system conjugation between the rings. Electronically, the furan ring acts as a π-rich system, while the methyl group provides a modest electron-donating effect through hyperconjugation.
Detailed insight into the bonding and electronic distribution can be achieved through Natural Bond Orbital (NBO) analysis, a computational method that has been applied to related isoxazole structures to understand donor-acceptor interactions. nih.gov
Rational Design of Derivatives for Modulated Molecular Interactions
The rational design of derivatives of 5-Amino-3-(3-methyl-2-furyl)isoxazole is guided by understanding its key interaction points. The isoxazole scaffold provides a versatile framework for modification to fine-tune molecular interactions with biological targets. nih.govnih.gov
Key interaction motifs in the parent compound include:
Hydrogen Bond Donor: The 5-amino group is a primary hydrogen bond donor.
Hydrogen Bond Acceptor: The nitrogen atom within the isoxazole ring can act as a hydrogen bond acceptor.
Aromatic/Hydrophobic Interactions: The 3-methyl-2-furyl group can participate in π-stacking with aromatic residues or engage in hydrophobic interactions.
Based on these features, several strategies for derivative design can be envisioned to modulate molecular interactions.
| Modification Strategy | Rationale | Potential Outcome |
| Acylation of 5-amino group | Introduce bulk, alter hydrogen bonding capacity, and modify lipophilicity. | Modulated binding affinity and specificity; potential for prodrug design. |
| Substitution on the furan ring | Introduce new functional groups (e.g., halogens, hydroxyls) to create additional interaction points or alter electronic properties. | Enhanced potency and selectivity through new hydrogen or halogen bonds. |
| Modification of the furan's methyl group | Increase or decrease steric bulk (e.g., ethyl, cyclopropyl) to probe binding pocket size. | Improved fit within a target's binding site. |
| Replacement of the furan ring | Bioisosteric replacement with other heterocycles (e.g., thiophene, pyridine) or aryl groups (e.g., phenyl). | Altered electronic and steric profile to explore Structure-Activity Relationships (SAR). researchgate.net |
These rational modifications allow for a systematic exploration of the chemical space around the core scaffold to optimize interactions with a specific target. nih.gov
Computational Approaches to Structure-Interaction Predictions (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interactions of isoxazole derivatives with target macromolecules. mdpi.comacu.edu.in Molecular docking simulations place a ligand into the binding site of a receptor and score the potential binding modes, providing insight into binding affinity and orientation. nih.gov
For this compound, a typical docking study would involve:
Preparation of the Ligand: Generating a 3D conformation of the molecule and assigning appropriate charges.
Preparation of the Receptor: Defining the binding site or "grid box" on the target protein.
Docking Simulation: Using algorithms to explore various poses of the ligand within the binding site.
Analysis of Results: Evaluating the predicted binding energies and visualizing the key molecular interactions.
Docking studies on analogous isoxazole-containing compounds have successfully identified critical interactions. For example, simulations have shown how isoxazole derivatives can bind to bacterial proteins or specific enzyme active sites like cyclooxygenase (COX). mdpi.comacu.edu.in In the context of this compound, docking would likely predict hydrogen bonds between the 5-amino group and polar residues (e.g., aspartate, glutamate, or backbone carbonyls) and interactions between the furan ring and hydrophobic or aromatic pockets. nih.gov These computational predictions are crucial for prioritizing compounds for synthesis and experimental testing. nih.gov
Correlation between Structural Motifs and Physicochemical Properties Relevant to Chemical Functionality (e.g., Lipophilicity)
Physicochemical properties such as lipophilicity, solubility, and polar surface area are critical for a molecule's function and are directly correlated with its structural motifs. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key parameter influencing a compound's ability to cross cell membranes.
Isoxazole Core: A moderately lipophilic heterocyclic system.
5-Amino Group: A polar, hydrophilic group that decreases LogP.
3-(3-methyl-2-furyl) Group: A nonpolar, lipophilic substituent that increases LogP. The methyl group further enhances this effect compared to an unsubstituted furan.
The calculated LogP (XLogP3) for the structurally related compound 5-amino-3-methylisoxazole (B44965) is 0.4, indicating a relatively balanced hydrophilic-lipophilic character. nih.gov By replacing the simple methyl group with the more complex 3-methyl-2-furyl group, the lipophilicity is expected to increase significantly.
The table below illustrates how modifications to the core structure can be used to modulate the calculated lipophilicity.
| Compound | Modification from Parent Structure | Predicted Effect on Lipophilicity |
| 5-Amino-3-(2-furyl)isoxazole | Removal of the methyl group | Decrease |
| 5-Amino-3-(3-ethyl-2-furyl)isoxazole | Replacement of methyl with ethyl | Increase |
| 5-Acetamido-3-(3-methyl-2-furyl)isoxazole | Acylation of the amino group | Increase (masks polar N-H) |
| 5-Amino-3-(3-methyl-2-thienyl)isoxazole | Replacement of furan with thiophene | Minor change, depends on specific parameters |
This systematic correlation of structure with physicochemical properties is fundamental to optimizing a compound's profile for specific chemical or biological applications.
Molecular Scaffolding and Analog Design Strategies
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, synthetic accessibility, and ability to act as a bioisostere for other functional groups like amide or ester bonds. nih.govnih.govnih.gov It provides a rigid core upon which substituents can be placed in a well-defined spatial orientation.
Starting from the this compound scaffold, several analog design strategies can be employed to explore chemical diversity and develop structure-activity relationships (SAR). mdpi.com
Scaffold Hopping: This strategy involves replacing the central isoxazole ring with other five- or six-membered heterocycles (e.g., pyrazole, oxazole (B20620), pyridine) while retaining the key side chains. This can lead to compounds with completely different core geometries and electronic properties but potentially similar interaction profiles.
Side Chain Modification: As discussed in section 6.2, systematic modification of the substituents at the C3 and C5 positions is a primary strategy. For instance, creating a library of analogs by varying the substituent at the C3 position (e.g., different aryl and heteroaryl groups) can probe the requirements of a target's binding pocket. Studies on related compounds have shown that even small changes, such as replacing a furan ring with another heterocycle, can lead to a significant loss of activity, highlighting the specific importance of that motif. researchgate.net
Fragment-Based Growth: The this compound molecule can be considered a combination of fragments. Analog design can proceed by "growing" new functionalities from the core scaffold. For example, the 5-amino group can be used as a handle to attach larger chemical moieties, potentially reaching into adjacent subpockets of a target protein. This approach is common in fragment-based drug discovery.
The use of the isoxazole scaffold in solid-phase synthesis allows for the rapid generation of compound libraries, facilitating the exploration of molecular diversity and the efficient identification of lead compounds. nih.gov
Derivatization and Functionalization Strategies
Modification of the 5-Amino Group
The 5-amino group on the isoxazole (B147169) ring is a key site for derivatization, offering a nucleophilic center for various chemical transformations. Common modifications include acylation, sulfonylation, and the formation of Schiff bases, which can introduce a diverse range of functional groups and molecular extensions.
For instance, the amino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to explore structure-activity relationships by introducing different aryl, alkyl, or heterocyclic moieties. While specific studies on the acetylation of 5-amino-3-(3-methyl-2-furyl)isoxazole are not prevalent, the acetylation of structurally similar compounds like methyl 5-amino-1H- imist.maresearchgate.netnih.govtriazole-3-carboxylate has been explored, suggesting the feasibility of such modifications. bibliotekanauki.pl
Another common derivatization is the reaction with sulfonyl chlorides to yield sulfonamides. This functional group is a well-known pharmacophore and can significantly alter the electronic and steric properties of the parent molecule.
Furthermore, the condensation of the 5-amino group with various aldehydes and ketones can lead to the formation of Schiff bases (imines). These reactions are often carried out under mild conditions and provide a straightforward method for introducing larger substituents. For example, 3-amino-5-methylisoxazole (B124983) has been shown to react with substituted salicylaldehydes to form isoxazole-containing Schiff bases, a reaction that can be accelerated using microwave irradiation. tsijournals.com
Diazotization of the amino group is another potential transformation, which could lead to the formation of diazonium salts. These intermediates are highly versatile and can be used to introduce a variety of other functional groups, such as halogens, hydroxyl, or cyano groups, or to participate in coupling reactions. The diazotization of amino-1,2,5-oxadiazoles has been studied, indicating that such reactions are possible on electron-deficient heterocyclic amines. nih.gov
| Modification Type | Reagents and Conditions | Potential Product |
| Acylation | Acid chlorides, Anhydrides; Base catalyst | Amides |
| Sulfonylation | Sulfonyl chlorides; Base catalyst | Sulfonamides |
| Schiff Base Formation | Aldehydes, Ketones; Acid/Base catalyst | Imines |
| Diazotization | Nitrous acid (NaNO2, HCl) | Diazonium Salts |
Functionalization of the Furan (B31954) Ring
The furan ring in this compound is susceptible to electrophilic substitution reactions. Due to the activating effect of the oxygen atom, the positions adjacent to it (C2 and C5) are the most reactive. In this specific molecule, the C5 position of the furan ring is unsubstituted and therefore the primary site for electrophilic attack. chemicalbook.comquora.com
Common electrophilic substitution reactions for furans include nitration, halogenation, and Friedel-Crafts reactions. youtube.com For instance, nitration can be achieved using reagents like nitric acid in acetic anhydride, which can introduce a nitro group onto the furan ring. semanticscholar.orgresearchgate.net Halogenation, such as bromination or chlorination, can also be performed to introduce halogen atoms, which can then serve as handles for further cross-coupling reactions.
The reactivity of the furan ring towards electrophiles allows for the introduction of a variety of substituents, thereby enabling the fine-tuning of the molecule's properties. The stability of the intermediate carbocation formed during the electrophilic attack determines the regioselectivity of the reaction, with attack at the C5 position being favored due to greater resonance stabilization of the intermediate. quora.com
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | Nitric acid/Acetic anhydride | 5-Nitrofuryl derivative |
| Halogenation | Br2, Cl2, NBS, NCS | 5-Halofuryl derivative |
| Friedel-Crafts Acylation | Acid chloride/Lewis acid | 5-Acylfuryl derivative |
| Friedel-Crafts Alkylation | Alkyl halide/Lewis acid | 5-Alkylfuryl derivative |
Introduction of Diverse Chemical Entities onto the Isoxazole Nucleus
The isoxazole ring itself can be functionalized, although it is generally less reactive towards electrophilic substitution than the furan ring. Functionalization of the isoxazole nucleus often requires more specific strategies, such as halogenation followed by cross-coupling reactions, or direct metal-mediated functionalization.
Direct halogenation of the isoxazole ring can be challenging, but methods for the synthesis of halo-isoxazoles have been developed. For example, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl) or bromine can yield 4-haloisoxazoles. organic-chemistry.org The introduction of a halogen atom onto the isoxazole ring opens up possibilities for further derivatization through cross-coupling reactions.
Metal-catalyzed cross-coupling reactions are a powerful tool for the alkylation and arylation of the isoxazole nucleus. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of 3,4-diarylisoxazoles. researchgate.net This typically involves the preparation of a bromo- or iodo-isoxazole derivative, which is then coupled with a boronic acid in the presence of a palladium catalyst. Such strategies allow for the introduction of a wide range of aryl and heteroaryl substituents onto the isoxazole core.
The this compound scaffold can be incorporated into larger, hybrid molecular architectures to create novel compounds with potentially enhanced or new biological activities. This can be achieved by linking the isoxazole moiety to other heterocyclic systems or bioactive molecules. For example, isoxazole-containing hybrids such as isoxazole-1,2,4-oxadiazoles and isoxazole-mercaptobenzimidazoles have been synthesized. researchgate.net The synthesis of such hybrids often involves multi-step reaction sequences where the aminoisoxazole serves as a key building block. The amino group can be used as a handle to connect to other molecular fragments through amide bond formation or other coupling reactions. nih.govsymc.edu.cn
| Hybrid Molecule Type | Synthetic Strategy |
| Isoxazole-Triazole Hybrids | Click chemistry (azide-alkyne cycloaddition) or multi-step synthesis involving the amino group. |
| Isoxazole-Benzothiadiazole Hybrids | Buchwald-Hartwig cross-coupling reactions. mdpi.com |
| Isoxazole-fused systems | Intramolecular cyclization reactions. mdpi.com |
Synthesis of Poly-substituted Derivatives
The synthesis of poly-substituted derivatives of this compound involves a combination of the strategies mentioned above. By sequentially or concurrently modifying the different reactive sites on the molecule, a diverse library of compounds can be generated. For example, one could first perform an electrophilic substitution on the furan ring, followed by derivatization of the 5-amino group, and then a cross-coupling reaction on a halogenated isoxazole nucleus. The order and choice of reactions would be crucial to avoid unwanted side reactions and to achieve the desired substitution pattern. The development of one-pot or tandem reactions for the synthesis of polysubstituted isoxazoles is an active area of research, aiming to improve efficiency and reduce the number of synthetic steps. rsc.org
Potential Applications in Chemical Science and Technology Excluding Clinical, Dosage, Safety, Adverse Effects
Potential in Agrochemical Research (e.g., Herbicides, Insecticides - non-toxicological aspect)No information is available regarding the potential application or study of 5-Amino-3-(3-methyl-2-furyl)isoxazole in the field of agrochemical research.
Due to the strict adherence to the specified compound, no data from related but structurally distinct molecules can be used. Further research and publication on "this compound" would be required to populate these fields of study.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 5-Amino-3-(3-methyl-2-furyl)isoxazole, moving beyond traditional synthetic protocols is a primary area for future research. The focus will be on aligning its production with the principles of green chemistry. qub.ac.uk
Key research objectives include:
Catalyst Innovation : The exploration of earth-abundant metal catalysts, such as calcium, could offer a sustainable alternative to precious metal catalysts often used in heterocyclic synthesis. nih.govresearchgate.net Research into calcium-catalyzed elimination-cyclization reactions, for instance, has shown promise for creating 5-aminooxazoles and could be adapted for their isoxazole (B147169) counterparts. qub.ac.uknih.gov
Bio-based Feedstocks : The furan (B31954) moiety of the molecule suggests an opportunity to develop synthetic routes starting from renewable biomass. rsc.org Furan derivatives can be sourced from the dehydration of carbohydrates like fructose (B13574) and chitin (B13524). rsc.orgacs.org Future work should aim to create an integrated, one-pot process that converts biomass-derived precursors into the target molecule, minimizing waste and energy consumption. rsc.org
Alternative Energy Sources : Investigating the use of microwave irradiation and photochemical methods could lead to faster reaction times, reduced energy usage, and potentially novel reaction pathways not accessible under conventional thermal conditions. nih.govresearchgate.net
Green Solvents : A systematic study to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., ethyl acetate) is crucial for reducing the environmental impact of synthesis. nih.govrsc.org
| Proposed Sustainable Approach | Potential Advantage | Relevant Precedent |
| Calcium Catalysis | Use of earth-abundant, non-toxic metal; mild reaction conditions. | High-yielding synthesis of 5-aminooxazoles. nih.gov |
| Biomass-to-Furan Conversion | Utilizes renewable feedstocks, reducing reliance on petrochemicals. | Established routes for converting chitin and sugars to furan derivatives. rsc.org |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | A known green chemistry approach for isoxazole synthesis. nih.govresearchgate.net |
| Flow Chemistry | Improved safety, scalability, and process control. | An emerging trend in modern organic synthesis. |
Advanced Mechanistic Studies of Chemical Transformations
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product selectivity. For this compound, the primary synthetic pathway often involves a 1,3-dipolar cycloaddition to form the isoxazole ring. nih.govmdpi.com While effective, the intricate details of this transformation warrant further investigation.
Future mechanistic studies should focus on:
Computational Modeling : Employing Density Functional Theory (DFT) to model the transition states of the cycloaddition reaction. mdpi.com This can elucidate the factors governing regioselectivity, providing insights that could lead to the development of more efficient catalysts or reaction conditions. nih.govresearchgate.net
Kinetic Analysis : Performing detailed kinetic studies to determine the reaction order, activation energies, and the effect of substituents on reaction rates. This data is invaluable for process optimization and scaling.
Isotopic Labeling : Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ¹⁸O) to trace the path of atoms throughout the reaction. This experimental approach provides definitive evidence for proposed mechanistic pathways.
In Situ Spectroscopy : Utilizing techniques like ReactIR or process NMR to monitor the reaction in real-time. This can help identify and characterize transient intermediates that are key to the reaction mechanism but are not isolable. mdpi.com
Exploration of New Derivatization Pathways
The therapeutic and material potential of this compound can be significantly expanded by creating a library of novel derivatives. The molecule possesses several reactive sites amenable to chemical modification, including the 5-amino group, the furan ring, and the isoxazole ring itself.
Unexplored derivatization pathways include:
Functionalization of the Amino Group : Beyond simple acylation, future work could explore N-H insertion reactions with α-diazocarbonyl compounds to introduce α-amino acid fragments, or Buchwald-Hartwig amination to create N-aryl derivatives. nih.govmdpi.com These modifications could profoundly alter the molecule's biological and electronic properties.
C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds. researchgate.net Exploring transition-metal-catalyzed C-H activation on the furan or even the isoxazole ring would be a powerful, atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.
Ring-Opening Transformations : The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, which can be exploited for further synthesis. nih.gov Investigating reductive ring-opening could yield valuable β-hydroxy nitriles or γ-amino alcohols, which are versatile synthetic intermediates. ijpcbs.com
| Derivatization Target | Proposed Reaction | Potential Outcome |
| 5-Amino Group | N-H Insertion with Diazo Compounds | Introduction of α-amino acid moieties. nih.gov |
| 5-Amino Group | Buchwald-Hartwig Amination | Synthesis of N-aryl derivatives. mdpi.com |
| Furan Ring C-H Bonds | Direct Arylation/Alkylation | Atom-economical introduction of new functional groups. researchgate.net |
| Isoxazole Ring | Reductive N-O Bond Cleavage | Access to β-hydroxy nitriles or γ-amino alcohols. nih.govijpcbs.com |
Application of Emerging Computational Techniques for Deeper Insights
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, a comprehensive in silico investigation is a largely unexplored frontier.
Future computational studies should include:
Density Functional Theory (DFT) : To calculate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov This information is crucial for understanding its reactivity, UV/Visible absorption properties, and potential as an electronic material. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) : If a biological activity is identified, QSAR modeling can be used to build mathematical models that correlate structural features of derivatives with their activity. researchgate.net This allows for the rational design of more potent analogues.
Molecular Docking : To predict how the molecule and its derivatives might bind to specific biological targets like enzymes or receptors. nih.govespublisher.com This is a cornerstone of modern drug discovery, enabling the prioritization of compounds for synthesis and testing.
Molecular Dynamics (MD) Simulations : To study the dynamic behavior of the molecule over time, particularly when interacting with a biological target or a solvent. nih.gov MD simulations provide a more realistic picture of molecular interactions than static docking models.
Untapped Areas for Structure-Property Relationship Investigations
A systematic investigation into how structural modifications affect the physicochemical and biological properties of this compound is essential for unlocking its full potential. Such Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are currently lacking. ijabbr.com
Key unexplored areas for investigation include:
Systematic Analogue Synthesis : A focused effort to synthesize series of analogues where each part of the molecule is systematically varied. For example, replacing the 3-methyl-2-furyl group with other substituted heterocycles (thiophene, pyridine) or various phenyl groups. nih.gov
Impact of Amino Group Substitution : Creating a library of N-substituted derivatives (e.g., amides, sulfonamides, secondary/tertiary amines) and evaluating the impact on properties such as solubility, crystal packing, and biological activity.
Physicochemical Profiling : Thoroughly characterizing each new analogue for key properties like aqueous solubility, lipophilicity (LogP), pKa, and thermal stability. This data is critical for any potential pharmaceutical or material science application.
Correlation Analysis : Correlating the measured physicochemical properties with observed biological activities or material performance to build robust SAR/SPR models. espublisher.comijabbr.com This knowledge base is crucial for the rational design of second-generation compounds with optimized properties.
Q & A
Q. Table 1. Key Synthetic Routes and Yields
| Precursor | Reaction Conditions | Yield (%) | Key By-Products | Reference |
|---|---|---|---|---|
| Nitroethane derivatives | Amine catalyst, 70°C, 12h | 65–70 | Dinitroglutarates | |
| Nitrile intermediates | Hydroxylamine, pH 6.5, 80°C | 52–57 | Triazole N-oxides |
Q. Table 2. Analytical Parameters for Purity Assessment
| Method | Target Parameter | Acceptable Range | Common Pitfalls |
|---|---|---|---|
| HPLC | Retention time | ±0.2 min | Column degradation |
| Elemental | C/H/N ratio deviation | ≤0.3% | NHCl contamination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
